Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate
Brand Name: Vulcanchem
CAS No.: 145079-07-8
VCID: VC21154816
InChI: InChI=1S/C14H13N3O4/c1-2-21-14(18)10-3-5-11(6-4-10)16-12-7-8-15-9-13(12)17(19)20/h3-9H,2H2,1H3,(H,15,16)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-]
Molecular Formula: C14H13N3O4
Molecular Weight: 287.27 g/mol

Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate

CAS No.: 145079-07-8

Cat. No.: VC21154816

Molecular Formula: C14H13N3O4

Molecular Weight: 287.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate - 145079-07-8

Specification

CAS No. 145079-07-8
Molecular Formula C14H13N3O4
Molecular Weight 287.27 g/mol
IUPAC Name ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate
Standard InChI InChI=1S/C14H13N3O4/c1-2-21-14(18)10-3-5-11(6-4-10)16-12-7-8-15-9-13(12)17(19)20/h3-9H,2H2,1H3,(H,15,16)
Standard InChI Key FSQOLWFPBSQEJP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Properties

Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate is an organic compound belonging to both the benzoate and pyridine chemical classes. The compound is characterized by several identifiers that help in its unambiguous recognition in chemical databases and literature.

Basic Identifiers

The compound is recognized by various standard chemical identifiers that ensure its proper classification and identification in chemical databases:

IdentifierValue
CAS Registry Number145079-07-8
PubChem CID4351334
Molecular FormulaC14H13N3O4
Molecular Weight287.27 g/mol
IUPAC Nameethyl 4-[(3-nitropyridin-4-yl)amino]benzoate

The compound was first entered into chemical databases on September 14, 2005, with the most recent modification recorded on March 1, 2025 .

Structural Characteristics

Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate possesses a distinctive molecular architecture featuring several functional groups that contribute to its chemical behavior:

  • A benzoate ester group (ethyl 4-benzoate)

  • An amino (-NH-) linking group

  • A nitropyridine moiety (3-nitropyridin-4-yl)

This specific arrangement creates a molecule with both electron-donating and electron-withdrawing regions, influencing its reactivity and binding properties in biological systems. The nitro group attached to the pyridine ring at position 3 imparts significant electron-withdrawing character, while the amino group provides electron-donating effects, creating an electronic push-pull system within the molecule.

Chemical Notations

For computational chemistry and database purposes, the compound can be represented by several standardized notations:

Notation TypeValue
InChIInChI=1S/C14H13N3O4/c1-2-21-14(18)10-3-5-11(6-4-10)16-12-7-8-15-9-13(12)17(19)20/h3-9H,2H2,1H3,(H,15,16)
InChIKeyFSQOLWFPBSQEJP-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC=C2)N+[O-]

These notations facilitate computational analysis, database searching, and structural comparison with related compounds .

Synthesis Methods

The preparation of Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate involves specific synthetic routes that typically employ palladium-catalyzed cross-coupling reactions.

Standard Synthetic Route

The most common synthesis method involves a nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and ethyl 4-aminobenzoate. This reaction requires specific catalysts and conditions to proceed efficiently:

  • Reactants: 2-chloro-3-nitropyridine and ethyl 4-aminobenzoate

  • Catalyst: Palladium diacetate

  • Ligand: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Base: Potassium carbonate

  • Additive: Sodium iodide

  • Solvent: Toluene

  • Temperature: 110°C

  • Duration: Several hours

The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, where the palladium facilitates the substitution of the chlorine atom with the amino group of ethyl 4-aminobenzoate.

Alternative Synthesis Approaches

While the palladium-catalyzed route is most common, alternative approaches may involve:

  • Microwave-assisted synthesis to reduce reaction time and increase yield

  • Flow chemistry techniques for continuous production

  • Green chemistry approaches using environmentally friendly solvents and catalysts

These alternative methods aim to improve reaction efficiency, reduce waste, and enhance the sustainability of the synthesis process.

Chemical Reactivity

Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate displays diverse chemical reactivity patterns due to its multiple functional groups.

Types of Reactions

The compound can undergo several types of chemical transformations:

  • Reduction: The nitro group can be reduced to an amino group using appropriate reducing agents

  • Substitution: Both the pyridine and benzene rings can undergo various substitution reactions

  • Oxidation: The amino linkage and ethyl ester can be oxidized under appropriate conditions

  • Hydrolysis: The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid

Reactive Sites

The molecule contains several reactive sites that contribute to its chemical behavior:

  • The nitro group on the pyridine ring - susceptible to reduction

  • The amino linkage - potential site for substitution or oxidation

  • The ethyl ester group - subject to hydrolysis or transesterification

  • The pyridine nitrogen - potential site for protonation or coordination with metals

These reactive sites make the compound versatile in various chemical transformations and contribute to its utility in medicinal chemistry.

Mechanism of Action

The biological activity of Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate involves specific molecular interactions with biological targets.

Molecular Interactions

The compound's mechanism of action typically involves:

  • The nitropyridine moiety can undergo reduction to form reactive intermediates in biological systems

  • These intermediates can interact with biological macromolecules, including proteins and nucleic acids

  • The interactions can lead to inhibition of enzyme activity or disruption of cellular processes

Structure-Activity Relationships

The specific arrangement of functional groups contributes to the compound's biological activity:

  • The nitro group serves as a pharmacophore for certain antimicrobial activities

  • The amino linkage provides hydrogen bonding capabilities for target recognition

  • The benzoate ester contributes to membrane permeability and pharmacokinetic properties

  • The pyridine ring offers a scaffold for potential π-stacking interactions with aromatic residues in target proteins

Understanding these structure-activity relationships is crucial for developing derivatives with enhanced biological activities.

Scientific Research Applications

Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate has significant applications in various scientific research domains.

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves several important functions:

  • As an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and antiviral activities

  • As a building block for creating libraries of compounds for structure-activity relationship studies

  • In the development of targeted therapies for specific diseases

  • As a scaffold for designing enzyme inhibitors

Materials Science Applications

Beyond medicinal chemistry, the compound may find applications in materials science:

  • As a precursor for synthesizing compounds with photophysical properties

  • In the development of organic electronic materials

  • As a component in specialized polymers or materials with specific reactivity patterns

These diverse applications highlight the versatility and importance of this compound in scientific research.

Comparison with Similar Compounds

Understanding the relationship between Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate and structurally related compounds provides valuable insights into structure-activity relationships.

Structural Analogues

Several compounds share structural similarities with Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate but differ in key aspects:

CompoundCAS NumberKey Structural DifferenceMolecular Weight
Ethyl 4-amino-3-nitrobenzoate76918-64-4Lacks pyridine ring; nitro and amino groups on benzene ring210.19 g/mol
Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate78750-62-6Nitro group at position 2 of pyridine ring instead of position 4287.27 g/mol
Ethyl 2-amino-3-nitro-benzoate61063-11-4Different substitution pattern on benzene ring210.19 g/mol

These structural analogues may exhibit different chemical and biological properties, highlighting the importance of the specific arrangement of functional groups in determining activity .

Functional Comparisons

The functional differences between these compounds result in distinct chemical and biological profiles:

  • The position of the nitro group on the pyridine ring affects the electron distribution and reactivity

  • The presence or absence of the pyridine ring influences the compound's solubility and binding properties

  • Different substitution patterns on the benzene ring impact the electronic properties and steric factors

  • Variations in the linking groups between rings alter the conformational flexibility and target recognition

These functional comparisons provide valuable insights for designing derivatives with optimized properties for specific applications.

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